molecular formula C24H26N2O5S B3622866 2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide

2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide

Cat. No.: B3622866
M. Wt: 454.5 g/mol
InChI Key: MXPUCSBYIFREKA-UHFFFAOYSA-N
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Description

2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes methoxy, methyl, sulfonyl, and phenyl groups, contributing to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-methylphenyl sulfonyl chloride with methylamine to form the sulfonyl-methylamino intermediate. This intermediate is then reacted with 4-phenylmethoxyphenyl acetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization and chromatography are employed to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols and ketones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include sulfonyl derivatives, alcohols, ketones, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and acetamide groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methoxyphenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide
  • 2-[(2-methylphenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide
  • 2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)acetamide

Uniqueness

The unique combination of methoxy, methyl, sulfonyl, and phenyl groups in 2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide distinguishes it from similar compounds

Properties

IUPAC Name

2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-18-9-14-22(30-3)23(15-18)32(28,29)26(2)16-24(27)25-20-10-12-21(13-11-20)31-17-19-7-5-4-6-8-19/h4-15H,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPUCSBYIFREKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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